Superior VEGFR-2 Kinase Selectivity Profile of Naphthalene-Imidazo[1,2-b]pyridazine Hybrid 9k over Ponatinib
In a scaffold-hopping study based on the multi-target kinase inhibitor ponatinib, a novel naphthalene-imidazo[1,2-b]pyridazine hybrid (compound 9k, WS-011) was synthesized. This compound not only exhibited potent VEGFR-2 inhibition but demonstrated a markedly superior selectivity profile when screened against a broad panel of 70 kinases compared directly to ponatinib under identical assay conditions [1]. This addresses a key limitation of ponatinib, which is its multi-target activity and associated toxicity.
| Evidence Dimension | VEGFR-2 Inhibitory Potency and Kinase Selectivity |
|---|---|
| Target Compound Data | VEGFR-2 IC50 = 8.4 nM; Superior selectivity over a panel of 70 kinases. |
| Comparator Or Baseline | Ponatinib: VEGFR-2 IC50 not explicitly provided in this reference, but described as a multi-target kinase inhibitor with inferior selectivity in the same 70-kinase panel. |
| Quantified Difference | Compound 9k showed a superior selectivity profile across a panel of 70 kinases. |
| Conditions | In vitro kinase inhibition assay against VEGFR-2 and a panel of 70 kinases. |
Why This Matters
For procurement decisions, this data justifies selecting an imidazo[1,2-b]pyridazine-based lead over a ponatinib-based core for VEGFR-2 programs where enhanced kinase selectivity is a primary optimization goal to reduce off-target toxicity.
- [1] Wang S, et al. Design, synthesis, and biological evaluation of naphthalene imidazo[1,2-b]pyridazine hybrid derivatives as VEGFR selective inhibitors. Arch Pharm (Weinheim). 2024;357(10):e2400411. View Source
